molecular formula C8H9ClFN B12109414 2-chloro-N-ethyl-4-fluoroaniline

2-chloro-N-ethyl-4-fluoroaniline

Cat. No.: B12109414
M. Wt: 173.61 g/mol
InChI Key: DOKIJGWKNQOHAU-UHFFFAOYSA-N
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Description

2-chloro-N-ethyl-4-fluoroaniline is an organic compound with the molecular formula C8H9ClFN It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with chlorine, ethyl, and fluorine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-ethyl-4-fluoroaniline typically involves the nucleophilic substitution of a suitable precursor. One common method involves the reaction of 2-chloro-4-fluoronitrobenzene with ethylamine under reducing conditions to yield the desired aniline derivative . The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas at elevated temperatures and pressures .

Industrial Production Methods

For industrial-scale production, the process may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. The use of triethylamine as an acid-binding agent and chloroacetyl chloride as a reagent has also been reported for the preparation of similar compounds .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-ethyl-4-fluoroaniline can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles under suitable conditions.

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while oxidation can produce nitroso or nitro compounds .

Scientific Research Applications

2-chloro-N-ethyl-4-fluoroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N-ethyl-4-fluoroaniline involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include binding to active sites or altering the conformation of target proteins, thereby affecting their activity .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H9ClFN

Molecular Weight

173.61 g/mol

IUPAC Name

2-chloro-N-ethyl-4-fluoroaniline

InChI

InChI=1S/C8H9ClFN/c1-2-11-8-4-3-6(10)5-7(8)9/h3-5,11H,2H2,1H3

InChI Key

DOKIJGWKNQOHAU-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C(C=C(C=C1)F)Cl

Origin of Product

United States

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